molecular formula C12H8BrN3 B046458 2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine CAS No. 113270-73-8

2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine

Cat. No. B046458
M. Wt: 274.12 g/mol
InChI Key: DZMIYOZJDXXAIV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related imidazo[1,2-a]pyridine compounds often involves palladium-catalyzed cascade reactions or direct functionalization of imidazo[1,2-a]pyridine precursors. For example, one method for synthesizing related structures involves palladium-catalyzed CO insertion and C-H bond activation, leading to complex structures such as indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-ones and chromeno[4',3':4,5]imidazo[1,2-a]pyridin-6-ones (Zhang, J., Zhang, X., & Fan, X., 2016). Another approach is the N-assisted CPh−H activation in 2-(4-Bromophenyl)imidazol[1,2-a]pyridine, which results in the synthesis of new cyclometalated compounds, showcasing the versatility of this scaffold in synthetic chemistry (Forniés, J. et al., 2010).

Molecular Structure Analysis

Structural analysis of 2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine derivatives often involves advanced techniques such as X-ray crystallography, which provides detailed insights into their molecular configuration, intermolecular interactions, and overall molecular geometry. Studies on similar compounds have detailed their crystalline structure, highlighting the orientations and conformations significant for their reactivity and potential applications (Hjouji, M. et al., 2016).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridines participate in a variety of chemical reactions, reflecting their rich chemistry and utility in synthetic applications. For instance, reactions involving cyclometalation processes demonstrate the potential of these structures to act as ligands in the formation of complex metallo-organic compounds (Forniés, J. et al., 2010). Moreover, their ability to undergo rearrangements under specific conditions further illustrates the chemical versatility of the imidazo[1,2-a]pyridine scaffold (Khalafy, J., Setamdideh, D., & Dilmaghani, K. A., 2002).

Physical Properties Analysis

The physical properties of 2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine derivatives, such as solubility, melting points, and crystallinity, are crucial for their practical applications. These properties are often determined through experimental studies focusing on their synthesis and structural characterization (Hjouji, M. et al., 2016).

Chemical Properties Analysis

The chemical properties of imidazo[1,2-a]pyridines, including their reactivity, stability under various conditions, and interactions with other chemical species, are essential for their application in organic synthesis and potential drug development. Studies have explored their reactivity patterns, highlighting their usefulness in constructing complex molecular architectures and their potential as intermediates in organic synthesis (Yu, Y., Su, Z., & Cao, H., 2018).

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been involved in the synthesis of novel structures through palladium-catalyzed cascade reactions. These reactions have led to the creation of hybrid structures combining elements of indenone and imidazo[1,2-a]pyridine, highlighting its utility in complex organic synthesis processes (Ju Zhang, Xinying Zhang, Xuesen Fan, 2016).
  • Research on corrosion inhibition has identified derivatives of imidazo[4,5-b]pyridine as effective agents against mild steel corrosion, showcasing its potential in materials science and engineering applications (A. Saady et al., 2021).

Antiviral Applications

  • A novel class of inhibitors for hepatitis C virus, based on substituted 2-(2-fluorophenyl)-5H-imidazo[4,5-c]pyridines, has been described, with derivatives showing selective activity. This underscores its role in antiviral drug development, particularly against HCV (G. Puerstinger et al., 2007).

Antimicrobial and Anticancer Activity

  • Novel 1,2,3-triazole/isoxazole-functionalized imidazo[4,5-b]pyridine-2(3H)-one derivatives have been synthesized, demonstrating significant antimicrobial and anticancer activity. This research highlights the compound's potential in developing new therapeutic agents (V. Banda et al., 2016).

Photophysical Studies

  • Studies on the photophysical characteristics of related compounds have provided insights into intramolecular charge transfer and proton transfer processes. Such research is crucial for developing fluorescent probes and understanding the fundamental properties of imidazo[4,5-c]pyridine derivatives (S. Behera, Ananda Karak, G. Krishnamoorthy, 2015).

properties

IUPAC Name

2-(4-bromophenyl)-3H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN3/c13-9-3-1-8(2-4-9)12-15-10-5-6-14-7-11(10)16-12/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZMIYOZJDXXAIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=NC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10530141
Record name 2-(4-Bromophenyl)-3H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10530141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine

CAS RN

113270-73-8
Record name 2-(4-Bromophenyl)-3H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10530141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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